4-(4-Bromo-2-fluorophenyl)morpholine is classified as:
The synthesis of 4-(4-Bromo-2-fluorophenyl)morpholine typically involves multi-step processes. One prominent method is the Suzuki–Miyaura coupling reaction, which couples an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general conditions for this reaction include:
Other synthetic routes may involve:
The molecular structure of 4-(4-Bromo-2-fluorophenyl)morpholine can be described as follows:
The compound features:
4-(4-Bromo-2-fluorophenyl)morpholine can participate in various chemical reactions:
The mechanism of action for 4-(4-Bromo-2-fluorophenyl)morpholine varies based on its application, particularly in medicinal chemistry:
The physical and chemical properties of 4-(4-Bromo-2-fluorophenyl)morpholine include:
Property | Value |
---|---|
Density | 1.502 g/cm³ (predicted) |
Boiling Point | 332.5 °C (predicted) |
pKa | 4.14 (predicted) |
Storage Conditions | 2–8 °C (protect from light) |
These properties indicate that the compound is stable under controlled conditions but may require careful handling due to its reactivity .
4-(4-Bromo-2-fluorophenyl)morpholine has several significant applications:
4-(4-Bromo-2-fluorophenyl)morpholine (CAS 513068-89-8) is a substituted heterocyclic compound featuring a morpholine ring directly attached to a halogenated phenyl group. Its systematic IUPAC name is 4-(4-bromo-2-fluorophenyl)morpholine, with alternative synonyms including 4-(4-bromo-2-fluorophenyl)morpholine and morpholine, 4-(4-bromo-2-fluorophenyl)- [1]. The molecular formula is C₁₀H₁₁BrFNO, with a molecular weight of 260.10 g/mol [1] [3].
The structure comprises a six-membered morpholine ring (containing oxygen and nitrogen heteroatoms) linked at the nitrogen atom to a 1,4-disubstituted phenyl ring with bromine (Br) at the para-position and fluorine (F) at the ortho-position. Key identifiers include:
InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2
[1] BrC1=CC=C(N2CCOCC2)C(F)=C1
[3] Stereochemistry is not a defining feature due to the absence of chiral centers, though the ortho-fluorine atom introduces steric constraints influencing ring conformation [7]. This contrasts with its structural analog 4-(4-bromo-2-fluorobenzyl)morpholine (CAS 338454-98-1), where a methylene spacer (–CH₂–) separates the morpholine and phenyl rings (Formula: C₁₁H₁₃BrFNO; MW: 274.13 g/mol) [2] [4].
Table 1: Structural Comparison of Key Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|---|
4-(4-Bromo-2-fluorophenyl)morpholine | 513068-89-8 | C₁₀H₁₁BrFNO | 260.10 | Direct C–N bond between rings |
4-(4-Bromo-2-fluorobenzyl)morpholine | 338454-98-1 | C₁₁H₁₃BrFNO | 274.13 | –CH₂– spacer between rings |
Deuterated Analog (D8) | N/A | C₁₀H₃D₈BrFNO | 268.15 | Deuterium atoms on morpholine ring |
The compound emerged as a synthetic intermediate in the early 2000s, coinciding with advances in halogenated heterocyclic chemistry. Its first significant application was in the synthesis of oxazolidinone antibiotics, where it served as a precursor to deuterated analogs like 4-(4-bromo-2-fluorophenyl)morpholine-d₈ (C₁₀H₃D₈BrFNO, MW: 268.15 g/mol) [3]. This deuterated derivative was developed to improve pharmacokinetic studies using mass spectrometry, highlighting the compound’s role in analytical methodology [3].
Patent literature indicates its use in RET kinase inhibitors for oncology (e.g., treatments for non-small cell lung cancer). The morpholine scaffold’s ability to modulate kinase binding affinity drove its incorporation into drug candidates between 2010–2020 [7]. No single discoverer is attributed; rather, its development was incremental through industrial pharmaceutical research.
The compound exemplifies three strategic roles in medicinal chemistry:
Table 2: Functional Roles in Drug Discovery
Role | Mechanistic Basis | Application Example |
---|---|---|
Cross-coupling synthon | Bromine as a site for Pd-catalyzed coupling | Synthesis of deuterated oxazolidinone analogs |
Pharmacokinetic enhancer | Morpholine’s H-bond acceptor capacity improves solubility | RET kinase inhibitors for NSCLC therapy |
Deuterated metabolic probe | Deuterium reduces metabolic cleavage rates | LC-MS internal standards for drug quantification |
The deuterated analog (d₈-version) underscores its analytical utility, where isotopic labeling minimizes interference in mass spectrometry, enabling precise quantification of parent drugs in biological matrices [3]. Furthermore, the electron-withdrawing halogen substituents stabilize the morpholine ring against oxidative degradation, extending in vivo half-lives in lead compounds [5] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0